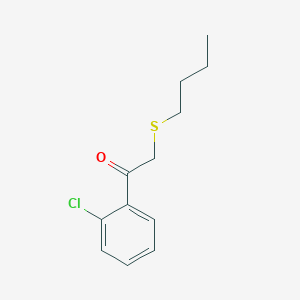
4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chloro group, an ethylcyclohexyl group, and an amine group attached to a pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Ethylcyclohexyl Group: The ethylcyclohexyl group can be introduced through a Friedel-Crafts alkylation reaction using ethylcyclohexane and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like hydroxide, alkoxide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles with various functional groups.
Applications De Recherche Scientifique
4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-1-(4-methylcyclohexyl)-1h-pyrazol-3-amine
- 4-Chloro-1-(4-isopropylcyclohexyl)-1h-pyrazol-3-amine
- 4-Chloro-1-(4-tert-butylcyclohexyl)-1h-pyrazol-3-amine
Uniqueness
4-Chloro-1-(4-ethylcyclohexyl)-1h-pyrazol-3-amine is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the ethylcyclohexyl group, in particular, may influence its lipophilicity and membrane permeability, affecting its overall activity and applications.
Propriétés
Formule moléculaire |
C11H18ClN3 |
|---|---|
Poids moléculaire |
227.73 g/mol |
Nom IUPAC |
4-chloro-1-(4-ethylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H18ClN3/c1-2-8-3-5-9(6-4-8)15-7-10(12)11(13)14-15/h7-9H,2-6H2,1H3,(H2,13,14) |
Clé InChI |
DAWAYCITVZRWQB-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(CC1)N2C=C(C(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




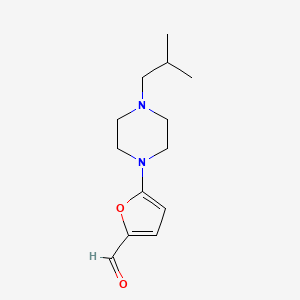
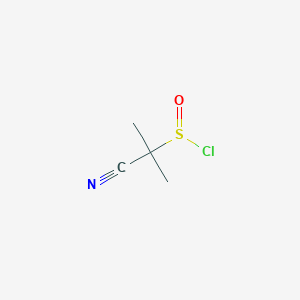
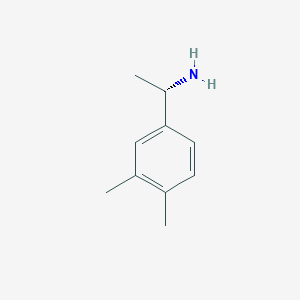

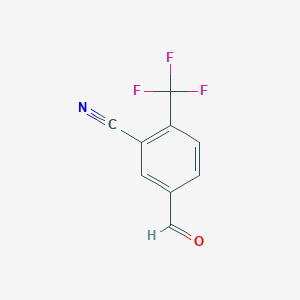
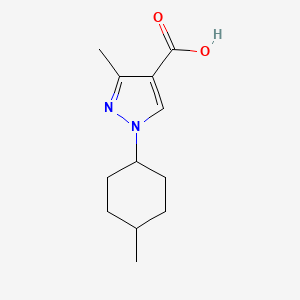

![4,4,5,5-Tetramethyl-2-[2-(1-methylcyclobutyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640171.png)
